molecular formula C6H6F6O2 B1451462 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one CAS No. 649-65-0

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one

Cat. No. B1451462
CAS RN: 649-65-0
M. Wt: 224.1 g/mol
InChI Key: MLQZVJWKNRVVMC-UHFFFAOYSA-N
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Description

“1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” is a chemical compound with the molecular formula C6H6F6O2 . It has an average mass of 224.10 Da .


Molecular Structure Analysis

The molecular structure of “1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” consists of six carbon atoms, six hydrogen atoms, six fluorine atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.446g/cm3 and a boiling point of 176.967ºC at 760 mmHg .

Scientific Research Applications

Hydrate-Keto Equilibrium Studies

The compound has been utilized in hydrate-keto equilibrium studies. For instance, its hydrate form in acetone and ether solutions was investigated using magnetic resonance, revealing equilibrium percentages of keto and hydrate forms (Dhingra & Tatta, 1975).

Organic Synthesis

It plays a significant role in organic synthesis. One example is its use in a one-step method for the synthesis of polyfluorinated hydrazones, leading to various fluorinated compounds (Bargamov, Mysov, & Bargamova, 1994).

Liquid Phase Photo-Fluorination

This chemical is pivotal in liquid phase photo-fluorination for the synthesis of perfluorochemicals, offering a novel, safe, and effective technique (Scherer, Yamanouchi, & Onox, 1990).

Surface Chemistry on Silicon

The surface chemistry of this compound on silicon surfaces has been extensively studied, providing insights into its potential as a source of contamination in deposition processes (Méndez De Leo, Pirolli, & Teplyakov, 2006).

Role in Photoreactions

It has been researched for its role in type II photoreactions from aliphatic ketones, contributing to the understanding of solvent effects and quenching mechanisms (Encina & Lissi, 1976).

Defense Mechanisms in Plants

Interestingly, a derivative (4-hydroxy-4-methylpentan-2-one) was found in the glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens and herbivores (Tan et al., 2017).

Safety And Hazards

The compound is flammable and harmful if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxy-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-4(14,6(10,11)12)2-3(13)5(7,8)9/h14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZVJWKNRVVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663079
Record name 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one

CAS RN

649-65-0
Record name 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Chang - e-EROS-Encyclopedia of Reagents for Organic …, 2009 - John Wiley & Sons
Number of citations: 4

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